1-Benzyl-5,6-dimethylpiperidin-3-one
Description
1-Benzyl-5,6-dimethylpiperidin-3-one is a piperidine-derived compound featuring a benzyl group at position 1 and methyl substituents at positions 5 and 6 of the six-membered ring.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-benzyl-5,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C14H19NO/c1-11-8-14(16)10-15(12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
GBNPXKCPQPNLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CN(C1C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5,6-dimethylpiperidin-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-one with methylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods: In industrial settings, the production of 1-Benzyl-5,6-dimethylpiperidin-3-one may involve large-scale methylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,6-dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed:
Oxidation: Formation of benzyl carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-5,6-dimethylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares 1-Benzyl-5,6-dimethylpiperidin-3-one with structurally related compounds, focusing on substituent positioning, ring systems, and inferred properties.
Table 1: Comparative Analysis of Structural Analogs
Positional Isomerism: Piperidine Derivatives
- 1-Benzyl-3,3-dimethylpiperidin-4-one (CAS 173186-91-9): The ketone at position 4 and methyl groups at positions 3,3 create distinct electronic and steric environments compared to the target compound. The similarity score (0.88) highlights structural proximity but underscores the impact of substituent positioning on reactivity and applications.
- The ketone at position 3 could enhance hydrogen-bonding capacity, making it a candidate for targeted drug design.
Ring Size and Strain: Pyrrolidine vs. Piperidine
- Applications in agrochemicals (e.g., crop protection agents) and material science (thermal stability) are documented, suggesting analogous uses for piperidinone derivatives with adjusted steric profiles.
Functional Group Influence: Benzyl Substituents
- The benzyl group is a common motif in bioactive compounds (e.g., KK-42, an imidazole-based insect growth regulator ). While KK-42’s structure diverges significantly, its benzyl moiety demonstrates the role of aromatic groups in enhancing lipophilicity and receptor binding—a property likely shared by 1-Benzyl-5,6-dimethylpiperidin-3-one.
Research Implications and Data Gaps
- Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 3-ketone vs. 4-ketone) and methyl group placement significantly alter molecular interactions. Further studies are needed to correlate these features with biological activity or material performance.
- Data Limitations : Direct experimental data on 1-Benzyl-5,6-dimethylpiperidin-3-one are sparse. Current insights rely on extrapolation from analogs, necessitating targeted research to validate hypotheses.
Biological Activity
1-Benzyl-5,6-dimethylpiperidin-3-one is a piperidinone derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
1-Benzyl-5,6-dimethylpiperidin-3-one is characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 5 and 6 positions of the piperidine ring. The molecular formula is C_{13}H_{17}N O.
Synthesis Methods:
The compound can be synthesized through several methods:
- Methylation of 1-benzylpiperidin-3-one using methylating agents like sodium hydride or potassium carbonate.
- Oxidation using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
- Reduction with lithium aluminum hydride to convert the ketone group into an alcohol.
The biological activity of 1-Benzyl-5,6-dimethylpiperidin-3-one is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing metabolic pathways. Notably, it has shown potential for antimicrobial and antiviral properties.
Pharmacological Properties
Several studies have investigated the pharmacological properties of this compound:
- Antimicrobial Activity: Research indicates that 1-Benzyl-5,6-dimethylpiperidin-3-one exhibits antimicrobial effects against various pathogens. For instance, a study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Antiviral Properties: The compound has also been explored for its antiviral activity. In vitro assays have shown that it inhibits viral replication in certain cell lines, indicating its potential as a therapeutic agent against viral infections.
Study on Enzyme Interaction
A study focused on the interaction of 1-Benzyl-5,6-dimethylpiperidin-3-one with methyl-lysine binding proteins revealed that the compound could inhibit specific enzymes involved in cellular signaling pathways. The findings suggest a mechanism by which this compound may exert its biological effects through modulation of epigenetic regulators .
Comparative Analysis
In comparison to similar compounds, such as 1-Benzyl-3,3-dimethylpiperidin-4-one and 1-Benzyl-4,6-dimethylpiperidin-3-one, the unique positioning of the dimethyl groups at the 5 and 6 positions enhances stability and alters interaction profiles with biological targets. This structural specificity may contribute to its distinct pharmacological properties.
Data Table: Comparison of Piperidinone Derivatives
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Benzyl-5,6-dimethylpiperidin-3-one | Methyl groups at positions 5 and 6 | Antimicrobial, antiviral |
| 1-Benzyl-3,3-dimethylpiperidin-4-one | Methyl groups at positions 3 and 4 | Limited activity compared to above |
| 1-Benzyl-4,6-dimethylpiperidin-3-one | Methyl groups at positions 4 and 6 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
